Quinoline hydrochloride

solubility pharmaceutical formulation synthetic chemistry

Quinoline hydrochloride (CAS 530-64-3) offers significantly enhanced aqueous solubility versus the free base (CAS 91-22-5), enabling homogeneous reaction conditions for nucleophilic substitutions, condensations, and salt metathesis in protic media without organic co-solvents. This ensures consistent synthetic yields and reliable analytical data. Substituting the free base may cause experimental failure due to poor water miscibility, requiring extensive protocol re-validation. Choose the correct salt form for reproducible results in pharmaceutical intermediate synthesis, analytical method development, and corrosion inhibition research.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 530-64-3
Cat. No. B1219231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline hydrochloride
CAS530-64-3
Synonymsquinoline
quinoline hydrochloride
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=N2.Cl
InChIInChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H
InChIKeyPSXRWZBTVAZNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline Hydrochloride (CAS 530-64-3): Sourcing Guide for Research-Grade Heterocyclic Building Block


Quinoline hydrochloride (CAS 530-64-3), the hydrochloride salt of the bicyclic aza-arene quinoline, is a fundamental heterocyclic building block with the molecular formula C₉H₇N·HCl (MW 165.62) . It exists as a crystalline solid (white to off-white or blue to purple depending on purity) with a melting point range of 93–94 °C [1]. This salt form confers significantly enhanced water solubility compared to its free base counterpart, expanding its utility in aqueous reaction media and biological buffer systems . Its primary role is as a synthetic intermediate in pharmaceutical and agrochemical research, and it serves as a standard in various analytical applications .

Why Generic Quinoline Substitution Fails: Understanding Salt Form Specificity in Research Applications


Simple substitution of quinoline hydrochloride with the free base quinoline (CAS 91-22-5) or other structurally related aza-arenes (e.g., isoquinoline) can lead to experimental failure or irreproducible results. The key differentiator is the salt form's physicochemical profile. Quinoline hydrochloride exhibits substantially higher aqueous solubility due to the ionic nature of the hydrochloride salt, whereas the free base is a hydrophobic liquid with poor water miscibility [1]. This solubility difference directly impacts reaction kinetics in aqueous media and partitioning behavior in biological assays . Furthermore, the counterion (chloride) influences the compound's stability, hygroscopicity, and behavior in ion-sensitive techniques such as ion chromatography or certain mass spectrometry workflows. Procurement of the correct form ensures consistent synthetic yields and reliable analytical data, whereas inadvertent substitution with the free base or alternative salts can necessitate extensive re-validation of established protocols [2].

Quantitative Evidence for Quinoline Hydrochloride: Comparative Physicochemical and Procurement Data


Aqueous Solubility Enhancement via Hydrochloride Salt Formation

Quinoline hydrochloride exhibits a marked increase in aqueous solubility compared to its free base analog, a critical property for applications requiring homogeneous aqueous reaction conditions or biological buffer compatibility. While the free base quinoline is sparingly soluble in water, the hydrochloride salt is described as 'freely soluble' or 'very soluble' [1]. This transformation from a hydrophobic liquid base to a water-soluble crystalline solid enables precise gravimetric handling and dissolution for quantitative experiments .

solubility pharmaceutical formulation synthetic chemistry

Commercial Availability and Benchmark Purity Standards

Quinoline hydrochloride is available from major chemical suppliers with a defined and verifiable purity specification, establishing a clear benchmark for procurement. Leading vendors, including TCI and Chem-Impex, consistently offer the compound with a purity of ≥98.0% as determined by both High-Performance Liquid Chromatography (HPLC) and non-aqueous titration . This dual-method purity analysis provides higher confidence in the material's identity and composition compared to suppliers offering only a single purity metric or a lower nominal purity (e.g., 95%). The specific impurity profile, including a controlled water content (max. 5.0%), is also specified by TCI, which is crucial for moisture-sensitive reactions .

chemical purity quality control procurement HPLC

Improved Isolation and Purification in Synthetic Routes

A recent patent (US20240182422A1) explicitly details the advantage of using the hydrochloride salt form as an intermediate for achieving higher purity in the synthesis of complex quinoline derivatives. The method claims that by isolating the hydrochloride salt, the final compound is obtained in 'higher purity compared to older methods that used excess aniline, which required additional purification steps' [1]. This evidence demonstrates that the salt form is not merely an alternative but a strategically advantageous intermediate for improving process efficiency and product quality. The approach is highlighted as cost-effective and environmentally friendly due to the avoidance of expensive reagents and large solvent volumes [1].

synthetic methodology process chemistry purification

Chromatographic Behavior and Analytical Method Transferability

Quinoline hydrochloride demonstrates well-defined chromatographic behavior that is distinct from its free base and is scalable across analytical and preparative applications. A validated reverse-phase HPLC method using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of quinoline hydrochloride [1]. The method is noted to be 'scalable and can be used for isolation impurities in preparative separation' and is also 'suitable for pharmacokinetics' [1]. This established methodology provides a reliable starting point for method development, reducing time and resources compared to developing a de novo method for the free base or an alternative salt.

HPLC method analytical chemistry quality control method validation

Controlled Physicochemical Properties for Handling and Storage

Quinoline hydrochloride offers distinct advantages in handling and long-term stability compared to its liquid free base counterpart. It is a well-defined crystalline solid at room temperature, which simplifies accurate weighing and dispensing in a laboratory setting [1]. Vendor specifications indicate that the compound should be stored at room temperature (below 15°C in a cool, dark place) and under an inert gas, with specific warnings to avoid light and moisture due to its hygroscopic nature . This contrasts with the free base quinoline (a liquid), which may be more prone to oxidation or degradation upon prolonged storage. The defined solid-state and specific storage guidelines facilitate more robust inventory management and consistent experimental outcomes.

physical properties stability handling storage

Recommended Applications for Quinoline Hydrochloride: From Medicinal Chemistry to Process Development


Synthetic Intermediate for Aqueous-Phase Medicinal Chemistry

Quinoline hydrochloride is the optimal starting material for the synthesis of quinoline-based pharmaceuticals and agrochemicals that require initial aqueous dissolution or reactions in protic solvents [1]. Its high water solubility (vs. free base) facilitates homogeneous reaction conditions for nucleophilic substitutions, condensations, and salt metathesis reactions without the need for organic co-solvents, which can complicate work-up and purification . This is particularly relevant for generating diverse libraries of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery [2].

High-Purity Process Chemistry and Scalable Manufacturing

For process chemists and chemical engineers developing scalable routes, quinoline hydrochloride serves as a strategic intermediate. As documented in recent patent literature, isolating a compound as its hydrochloride salt can be a key step in achieving higher final product purity and reducing the need for extensive post-reaction purification [1]. This approach is noted for its cost-effectiveness and reduced environmental footprint, making it a superior choice for transitioning from bench-scale synthesis to pilot plant or commercial manufacturing [1].

Analytical Reference Standard and Method Development

Analytical laboratories and quality control departments benefit from the availability of high-purity (>98.0% by HPLC and titration) quinoline hydrochloride [1]. Its defined chromatographic behavior, including a validated and scalable HPLC method, makes it an excellent calibration standard for quantifying related substances or for developing and transferring robust analytical methods [2]. The controlled impurity profile and specified water content also ensure the accuracy of quantitative analyses, such as those required for purity determination of pharmaceutical substances [1].

Fundamental Research in Corrosion and Surface Science

The unique electron-rich structure of the quinoline core, combined with the aqueous compatibility conferred by the hydrochloride salt, makes this compound a valuable model system for investigating corrosion inhibition mechanisms. While extensive research exists on functionalized quinoline derivatives, the parent quinoline hydrochloride can serve as a simplified, well-defined probe molecule in electrochemical and computational studies aimed at understanding the fundamental adsorption behavior of nitrogen-containing heterocycles on metal surfaces in acidic media [1]. Its use as a baseline comparator enables researchers to deconvolute the contributions of the core scaffold versus specific substituent effects in derivative studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.